molecular formula C8H5F2NO4 B1410739 2,5-Difluoro-3-nitrophenylacetic acid CAS No. 1805055-81-5

2,5-Difluoro-3-nitrophenylacetic acid

Cat. No.: B1410739
CAS No.: 1805055-81-5
M. Wt: 217.13 g/mol
InChI Key: NCXCCGDMAKVMMT-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrophenylacetic Acid is a fluorinated aromatic compound of high interest in organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic building block due to its two distinct functional handles: the acetic acid side chain and the electron-withdrawing nitro and fluoro substituents on the aromatic ring. The phenylacetic acid moiety is a well-established scaffold found in numerous bioactive molecules and pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs). The acidic group can be readily converted into esters, amides, and other derivatives, making it a valuable intermediate for constructing more complex molecular architectures . The strategic incorporation of both nitro and fluoro groups on the aromatic ring significantly alters the compound's properties. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but makes it highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups, such as amines. The fluorine atoms enhance the compound's metabolic stability and lipophilicity, which can positively influence the pharmacokinetic properties of resulting molecules in drug discovery research . This combination of features makes 2,5-Difluoro-3-nitrophenylacetic acid a compound of significant potential for researchers developing novel materials, agrochemicals, and pharmaceutical candidates . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1805055-81-5

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(2,5-difluoro-3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(10)6(3-5)11(14)15/h1,3H,2H2,(H,12,13)

InChI Key

NCXCCGDMAKVMMT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC(=O)O)F)[N+](=O)[O-])F

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of 2,5-difluoro-3-nitrophenylacetic acid with its difluorinated analogs:

Property 2,5-Difluoro-3-nitrophenylacetic Acid (Inferred) 2,5-Difluorophenylacetic Acid 3,5-Difluorophenylacetic Acid
Molecular Formula C₈H₅F₂NO₄ C₈H₆F₂O₂ C₈H₆F₂O₂
Molecular Weight (g/mol) ~217.12 (calculated) 172.13 172.13
Substituent Positions 2-F, 5-F, 3-NO₂ 2-F, 5-F 3-F, 5-F
Functional Groups Carboxylic acid, -F, -NO₂ Carboxylic acid, -F Carboxylic acid, -F
Acidity (pKa) Expected lower (due to -NO₂ EWG*) ~2.8–3.5 (typical for arylacetic acids) Similar to 2,5-difluoro analog

*EWG = Electron-Withdrawing Group

Key Observations:

  • Electronic Effects: The nitro group at position 3 in 2,5-difluoro-3-nitrophenylacetic acid significantly enhances the compound’s acidity compared to non-nitrated analogs. The -NO₂ group withdraws electron density via resonance and induction, stabilizing the deprotonated carboxylate form .

Preparation Methods

Synthesis from 2,3-Difluorophenylacetic Acid

One method for synthesizing 2,5-difluoro-3-nitrophenylacetic acid involves nitration of 2,3-difluorophenylacetic acid.

Procedure:

  • Dissolve 2,3-difluorophenylacetic acid in concentrated sulfuric acid and cool to -10°C.
  • Add a solution of nitric acid (69.3%) in sulfuric acid dropwise while maintaining the temperature below -5°C.
  • Stir the resulting slurry for 15 minutes and pour it onto ice.
  • Filter the white precipitate and dry under vacuum. The product is a 50/50 mixture of 5- and 6-NO2 regioisomers.

Reaction Conditions:

  • Solvent: Concentrated sulfuric acid
  • Temperature: -10 to -5°C
  • Reaction Time: 0.25 hours
  • Yield: 99% (mixture of regioisomers)

Preparation of 2,4,5-Trifluorophenylacetic Acid Intermediates

Although this patent describes the preparation of 2,4,5-trifluorophenylacetic acid, it involves key intermediate steps that could be adapted for the synthesis of 2,5-difluoro-3-nitrophenylacetic acid. The process involves manipulation of a nitro group and fluorination reactions which are relevant to the target compound. The preparation method includes four reaction steps:

Reaction Steps:

  • Condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate to yield diethyl 2,5-difluoro-4-nitrophenylmalonate.
  • Hydrolysis, acidification, and decarboxylation of the dibasic ester.
  • Reduction of the nitro group.
  • Diazotization fluorination reaction of the amino group.

These steps can be performed in different sequences such as A, B, C, D, or A, C, B, D, or A, C, D, B. The first step utilizes the high substitution activity of nitro-para-fluorine in 2,4,5-trifluoronitrobenzene, facilitating the condensation with diethyl malonate.

Synthesis Involving C-C Bond Cleavage

Another approach involves controlling the cleavage of carbon-carbon bonds to generate α,α-difluorobenzyl carbanions. This method uses potassium carbonate to cleave C-C bonds during the release of trifluoroacetate. Less polar organic solvents, including dioxane, THF, and trifluorotoluene, favor the production of 2,2-difluoro-2-(4-nitrophenyl)acetic acid.

Preparation of 2,3-Difluorophenylacetic Acid via 2,3-Difluoro Toluene

2,3-Difluorophenylacetic acid, a precursor to the target compound, can be prepared from 2,3-difluoro toluene through photohalogenation to obtain 2,3-difluoro benzyl halide, followed by carbonylation.

Process Route:

  • Photohalogenation: React 2,3-difluoro toluene with chlorine or bromine under UV light, using carbon tetrachloride as a solvent or without a solvent, to produce 2,3-difluoro benzyl halide.
  • Carbonylation: Carbonylate 2,3-difluorobenzyl chloride with carbon monoxide in the presence of a catalyst to directly generate 2,3-difluorophenylacetic acid.

Carbonylation Conditions (Embodiment 8):

  • Reactants Ratio: 2,3-difluoro benzyl chlorine: carbon monoxide: sodium hydroxide: cobalt tetracarbonyl sodium in a 1:1.3:1.1:0.015 mol ratio
  • Solvent: Methanol, 2.2 times the volume of 2,3-difluoro benzyl chlorine
  • Catalyst: Cobalt tetracarbonyl sodium (7.5 mmol) in 162g methanol
  • Temperature: Maintain reaction temperature at 30-40°C
  • Procedure:

    • Charge reactor with methanol, replace air with nitrogen, then displace nitrogen with CO gas.
    • Warm to 40°C, pump in 81.2 g (0.5 mol) of 2,3-difluoro benzyl chlorine, feed CO gas, and add 110 g of 40% aqueous sodium hydroxide solution.
    • Maintain temperature at 30-40°C and continue stirring for 2 hours.
    • Add 250 mL water, distill to reclaim methanol, adjust pH to 2-3 with 20% hydrochloric acid, then adjust to pH 10 with 25% sodium hydrogen carbonate solution.
    • Filter, acidify the filtrate, and dry to obtain 77 g of 2,3-difluorophenyl acetic acid with 99.5% purity; yield 89.6%.

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